CB-Cyclam

Radiopharmaceutical PET Imaging In Vivo Stability

1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane (commonly abbreviated as CB-Cyclam) is a bicyclic tetraazamacrocycle characterized by a rigid ethylene cross-bridge connecting two non-adjacent nitrogen atoms within the macrocyclic framework. This structural feature imposes a conformationally locked geometry that fundamentally alters its metal coordination behavior relative to non-bridged analogs such as cyclam (1,4,8,11-tetraazacyclotetradecane).

Molecular Formula C12H26N4
Molecular Weight 226.36 g/mol
CAS No. 130701-19-8
Cat. No. B177251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCB-Cyclam
CAS130701-19-8
SynonymsCB-Cyclam(M-200)
Molecular FormulaC12H26N4
Molecular Weight226.36 g/mol
Structural Identifiers
SMILESC1CNCCN2CCCNCCN(C1)CC2
InChIInChI=1S/C12H26N4/c1-3-13-5-10-16-8-2-4-14-6-9-15(7-1)11-12-16/h13-14H,1-12H2
InChIKeyOBBKVQRWBGOVCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane (CB-Cyclam): A Cross-Bridged Chelator Scaffold for High-Stability Radiopharmaceutical and Contrast Agent Development


1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane (commonly abbreviated as CB-Cyclam) is a bicyclic tetraazamacrocycle characterized by a rigid ethylene cross-bridge connecting two non-adjacent nitrogen atoms within the macrocyclic framework [1]. This structural feature imposes a conformationally locked geometry that fundamentally alters its metal coordination behavior relative to non-bridged analogs such as cyclam (1,4,8,11-tetraazacyclotetradecane) [2]. The compound serves primarily as a precursor scaffold for the synthesis of bifunctional chelators (BFCs), most notably CB-TE2A (4,11-bis(carboxymethyl)-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane), which forms exceptionally stable complexes with copper radionuclides including 64Cu for PET imaging and radiotheranostic applications [1].

Why Non-Cross-Bridged Chelators Cannot Substitute for 1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane Scaffolds in Radiopharmaceutical Formulation


Generic substitution of 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane-based chelators with conventional non-bridged tetraazamacrocycles such as TETA (1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid) or DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is scientifically inadvisable due to profound differences in kinetic inertness and in vivo stability of the resulting metal complexes [1]. The structurally reinforcing ethylene cross-bridge enforces a cis-folded coordination geometry that dramatically slows the rate of complex dissociation under physiological and acidic challenge conditions, whereas non-bridged analogs are demonstrably susceptible to transchelation by serum proteins such as superoxide dismutase (SOD) and ceruloplasmin, leading to radiometal loss, elevated background signal, and compromised imaging contrast [2]. The quantitative evidence presented below establishes that the cross-bridged architecture confers a discrete, measurable performance advantage that cannot be achieved through simple ligand concentration adjustments or formulation optimization of conventional chelators.

Quantitative Differential Evidence for 1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane-Derived Chelators Relative to Clinical Benchmark Comparators


5.8-Fold Reduction in Protein-Associated 64Cu at 4 Hours: CB-TE2A vs. TETA in Rat Liver Metabolism

The 64Cu complex of the CB-cyclam derivative CB-TE2A exhibits markedly reduced transchelation to hepatic proteins compared to the conventional clinical chelator TETA. In metabolism studies conducted in normal rat liver, protein-associated 64Cu was measured as a direct indicator of complex dissociation and subsequent radiometal scavenging by endogenous proteins [1]. The cross-bridged chelator demonstrates superior in vivo integrity.

Radiopharmaceutical PET Imaging In Vivo Stability

Thermodynamic Stability Advantage: CB-TE2A Exhibits log K of 25–28 for Cu²⁺ Compared to log K ≈ 22 for DOTA

The thermodynamic driving force for Cu²⁺ complexation by CB-TE2A, the dicarboxymethyl derivative of 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane, is substantially greater than that of the widely used clinical chelator DOTA . The formation constant (log K) reflects the equilibrium affinity of the ligand for the metal ion.

Coordination Chemistry Chelation Thermodynamics Radiometal Complexation

Complete Resistance to Acid Dissociation: 64Cu-CB-TE2A Remains Intact Under Conditions That Degrade Conventional Copper Chelates

A defining characteristic of the cross-bridged cyclam architecture is its extraordinary kinetic resistance to acid-promoted demetalation. While non-bridged tetraazamacrocycles including TETA undergo measurable dissociation under acidic challenge, cross-bridged derivatives form complexes with Cu(II) that are resistant to dissociation even in strong acid [1]. This property is essential for maintaining radiochemical integrity during the acidic conditions sometimes encountered in radiolabeling and biological milieu.

Kinetic Inertness Acid Stability Radiopharmaceutical Quality Control

Superior In Vivo Clearance Profile: 64Cu-CB-TE2A Exhibits Rapid Hepatobiliary Clearance While 64Cu-TETA Shows Prolonged Liver Retention

Biodistribution studies in Sprague-Dawley rats reveal a fundamental difference in the pharmacokinetic fate of 64Cu-labeled cross-bridged versus conventional complexes. The neutral 64Cu-CB-TE2A complex clears rapidly from all tissues including blood and liver, whereas the positively charged 64Cu complexes of the parent cross-bridged ligand and its amide derivatives exhibit slower clearance [1]. In contrast, 64Cu-TETA is known to undergo significant liver accumulation and retention, a limitation that compromises image contrast for abdominal and hepatic lesions.

Biodistribution Pharmacokinetics PET Imaging Contrast

Accelerated Synthesis of Functionalized Derivatives: 24-Hour Protocol vs. 14–30 Day Conventional Routes

A practical differentiator for research and industrial procurement is the demonstrated ability to achieve rapid synthesis of functionalized cross-bridged cyclam derivatives. A methodology for preparing novel bis-benzyl cross-bridged cyclam derivatives was achieved in 24 hours, compared to typical synthesis times of 14 to 30 days for analogous compounds using conventional approaches [1]. This acceleration is enabled by the pre-organized bicyclic framework of 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane, which facilitates selective N-functionalization.

Synthetic Methodology Ligand Derivatization Process Efficiency

Superiority Over Cyclen-Based Cross-Bridged Analog: 64Cu-CB-TE2A Outperforms 64Cu-CB-DO2A in Reducing Metal Loss to Proteins

Within the cross-bridged tetraazamacrocycle class, cyclam-based frameworks (14-membered ring, derived from 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane) provide greater in vivo stability than their cyclen-based counterparts (12-membered ring) [1]. Comparative evaluation shows that 64Cu-CB-TE2A is superior to 64Cu-CB-DO2A in reducing metal loss to serum proteins, indicating that the larger macrocyclic cavity and specific cross-bridge geometry of the cyclam scaffold confer incremental stability advantages.

Cross-Bridged Chelator Comparison Cyclam vs. Cyclen In Vivo Stability

Procurement-Driven Application Scenarios for 1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane and Its Derivatives in Biomedical Research and Radiopharmaceutical Development


Development of 64Cu-Labeled PET Imaging Agents with Reduced Hepatic Background for Oncology Applications

Based on the 5.8-fold reduction in protein-associated 64Cu at 4 hours and rapid hepatobiliary clearance profile of 64Cu-CB-TE2A documented in Section 3, this compound is the scaffold of choice for synthesizing peptide- or antibody-conjugated PET tracers where low liver background is critical for detecting abdominal metastases or primary hepatic malignancies [1]. Procurement of 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane enables access to the CB-TE2A platform, which has been successfully employed in 64Cu-CB-TE2A-Y3-TATE for neuroendocrine tumor imaging and 64Cu-CB-TE2A-LLP2A for lymphoid malignancy imaging.

Radiotheranostic Pair Development Leveraging 64Cu/67Cu with a Single Chelator Platform

The exceptional thermodynamic stability (log K 25–28) and kinetic inertness of Cu-CB-TE2A complexes make 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane the ideal precursor for developing matched-pair radiotheranostic agents using 64Cu for PET imaging and 67Cu for targeted beta therapy [2]. Recent work has demonstrated the construction of monovalent and divalent FAP-targeted theranostic conjugates from CB-TE2A that achieve high radiochemical yields (>60%) and >98% radiochemical purity, with divalent constructs showing significantly higher FAP-specific tumor uptake.

Custom Bifunctional Chelator Synthesis Requiring Orthogonal Protection Strategies for Site-Specific Bioconjugation

The synthetic accessibility of 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane enables the preparation of BFCs with orthogonally protected conjugation handles, as demonstrated by the stoichiometry-controlled alkylation to yield mono- and di-benzylated CB-TE2A precursors [3]. The 24-hour rapid synthesis methodology for bis-functionalized derivatives, compared to 14–30 day conventional routes, provides a compelling procurement rationale for research groups requiring custom chelator libraries for structure-activity relationship studies or conjugate optimization.

MRI Contrast Agent Development Exploiting Redox-Responsive Properties of Cross-Bridged Manganese Complexes

Beyond radiopharmaceuticals, 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane serves as the platform for developing redox-responsive MRI contrast agents. Mn(III) complexes with CB-TE1A pendant arms undergo rapid reduction by ascorbate with a second-order rate constant k₁ = 628 ± 7 M⁻¹ s⁻¹, provoking complex dissociation that can be exploited for activatable imaging probes responsive to the tumor microenvironment [4]. The octahedral coordination geometry enforced by the cross-bridged scaffold, confirmed by X-ray crystallography of [Mn(CB-TE1AM)(OH)]²⁺, provides a well-defined coordination environment for tuning redox potentials and relaxivity properties.

Quote Request

Request a Quote for CB-Cyclam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.